molecular formula C13H15N5O3S B2454116 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034356-90-4

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No. B2454116
CAS RN: 2034356-90-4
M. Wt: 321.36
InChI Key: QBTNSVQRCPQSDV-UHFFFAOYSA-N
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Description

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C13H15N5O3S and its molecular weight is 321.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polysubstituted Pyrroles

Regiocontrolled Synthesis

Research demonstrates the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. This process involves 1-sulfonyl-1,2,3-triazoles, which are prepared from terminal alkynes and sulfonyl azides, reacting with allenes in the presence of a nickel(0) catalyst. The resulting isopyrroles are further transformed into a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions, showcasing the chemical's versatility in synthesizing complex organic structures (Miura et al., 2013).

Antibacterial and Antifungal Activities

New Triazole Derivatives

Synthesis of new 1H-1,2,4-triazole derivatives containing a pyridine unit has been reported. These compounds were synthesized by condensing 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aryl aldehydes. Screening for antibacterial and plant growth regulatory activities revealed that most of these compounds showed some level of antifungal and plant growth regulatory activities, indicating potential applications in agriculture and antimicrobial research (Liu et al., 2007).

Development of New Organic Syntheses

Azomethine Ylide as a Dipole

A study highlighted the development of azomethine ylide, prepared from 1-sulfonyl-1,2,3-triazole with amide and pyridine derivatives. This ylide acts as an isolable 1,5-dipole, opening avenues for the development of new organic syntheses through cycloaddition reactions. The ability to generate and use such dipoles in organic synthesis demonstrates the potential for creating novel compounds with diverse functionalities (Yoo, 2015).

Improved Synthesis Methods

Sulfonyl Azides in Ionic Liquids

An improved synthesis method for sulfonyl azides, which are important reagents in organic chemistry, has been developed using ionic liquids. This method addresses the challenges associated with the synthesis of sulfonyl azides, providing a more convenient and efficient approach. Such advancements in synthetic methods facilitate the preparation of complex molecules, including those related to "1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone" (Widyan, 2021).

properties

IUPAC Name

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-17-9-15-16-13(17)22(20,21)11-7-18(8-11)12(19)5-10-3-2-4-14-6-10/h2-4,6,9,11H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTNSVQRCPQSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone

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